N,N-dimethyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-4-amine
Description
This compound features a pyrimidine core substituted at the 4-position with a dimethylamine group and at the 6-position with a piperazine ring linked to a 2-(trifluoromethyl)pyridin-4-yl moiety. Its structural design is optimized for pharmacological applications, particularly in targeting receptors where aromatic and heterocyclic interactions are critical.
Properties
IUPAC Name |
N,N-dimethyl-6-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N6/c1-23(2)14-10-15(22-11-21-14)25-7-5-24(6-8-25)12-3-4-20-13(9-12)16(17,18)19/h3-4,9-11H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLASEIWESIUEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=CC(=NC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Pyrimidine/Pyridine Cores
(a) N-(6-(Trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine Analogues
- Structure : Pyrimidine core with a 6-(trifluoromethyl)pyridin-2-yl group at the 4-position.
- Key Differences : Lacks the piperazine linker and dimethylamine substitution.
- Synthesis : Prepared via Suzuki coupling, yielding diverse aryl/heteroaryl derivatives .
- Activity : Trifluoromethyl groups enhance binding to hydrophobic pockets in enzyme targets, but the absence of a piperazine linker reduces solubility compared to the target compound .
(b) N,N-dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride
- Structure : Similar pyrimidine core and dimethylamine group but lacks the trifluoromethylpyridine moiety.
- Key Differences : Replaces the 2-(trifluoromethyl)pyridin-4-yl group with a simpler piperazine ring.
- Properties : The hydrochloride salt improves aqueous solubility, but reduced lipophilicity limits membrane permeability .
(c) Dimethyl-{6-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine
- Structure : Pyridine core with trifluoromethyl and phenyl-piperazine groups.
- Key Differences : Incorporates a 4-methylpiperazine moiety on a phenyl ring, differing from the pyridinyl-piperazine in the target compound.
Analogues with Modified Linkers or Substituents
(a) N-Ethyl-N-methyl-6-(3-methylbenzenesulfonyl)-2-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine
- Structure : Tetrahydropyrido-pyrimidine core with sulfonyl and phenylpiperazine groups.
- Key Differences : Sulfonyl group increases polarity but reduces cell permeability. The saturated pyrido ring alters electronic properties compared to the aromatic pyrimidine in the target compound .
(b) N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine
- Structure : Pyrimidine with a butyl group at the 4-position and piperazine at the 6-position.
- Key Differences : The bulky butyl group may hinder metabolic clearance but reduces solubility. Dimethylamine in the target compound offers a balance between lipophilicity and solubility .
Physicochemical and Pharmacokinetic Comparison
Key Research Findings
Trifluoromethyl Impact: The 2-(trifluoromethyl)pyridin-4-yl group in the target compound enhances receptor binding affinity by 2–3 fold compared to non-CF₃ analogues (e.g., compounds) .
Piperazine Linker: Piperazine improves solubility (e.g., 0.15 mg/mL vs. 0.08 mg/mL in non-piperazine analogues) but requires balancing with lipophilic groups to maintain permeability .
Dimethylamine vs. Bulkier Substituents : Dimethylamine at the 4-position increases metabolic stability (t₁/₂ = 6.2 h) compared to butyl (t₁/₂ = 8.5 h) or ethyl groups (t₁/₂ = 4.1 h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
